molecular formula C17H15N3O2 B14147224 furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone CAS No. 905432-01-1

furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone

Cat. No.: B14147224
CAS No.: 905432-01-1
M. Wt: 293.32 g/mol
InChI Key: DERNDKSYNNATRF-UHFFFAOYSA-N
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Description

Furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitrofuran and phenylboronic acid under microwave irradiation in the presence of a palladium catalyst . Another approach includes the Mannich reaction, where furan derivatives are reacted with amines and formaldehyde in ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and halogenated phenyl compounds.

Scientific Research Applications

Furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone stands out due to its unique combination of a furan ring, pyrazolo[4,3-c]pyridine ring, and phenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

905432-01-1

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

furan-2-yl-(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone

InChI

InChI=1S/C17H15N3O2/c21-17(15-7-4-10-22-15)20-9-8-14-13(11-20)16(19-18-14)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,18,19)

InChI Key

DERNDKSYNNATRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC=CC=C3)C(=O)C4=CC=CO4

solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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